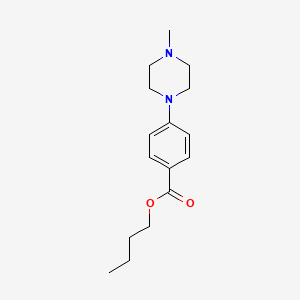

Butyl 4-(4-methylpiperazin-1-yl)benzoate

Vue d'ensemble

Description

Butyl 4-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol . It is a benzoate ester derivative, where the benzoate group is substituted with a 4-(4-methylpiperazin-1-yl) group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-(4-methylpiperazin-1-yl)benzoate typically involves the esterification of 4-(4-methylpiperazin-1-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency in the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Butyl 4-(4-methylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Applications De Recherche Scientifique

Chemical Applications

Intermediate in Organic Synthesis

- Butyl 4-(4-methylpiperazin-1-yl)benzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications, making it a valuable reagent in organic reactions.

Reagent in Organic Reactions

- The compound is utilized in several organic reactions due to its ability to participate in nucleophilic substitutions and coupling reactions. Its piperazine moiety enhances its reactivity, allowing for the formation of diverse chemical entities.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Anticancer Activity

- The compound has been investigated for its anticancer properties. In vitro studies demonstrate that derivatives of this compound can inhibit the proliferation of cancer cell lines. Mechanistic studies suggest that it may induce apoptosis and disrupt cell cycle progression in cancer cells.

| Compound | Target | EC50 (μM) | Remarks |

|---|---|---|---|

| NEU-1953 | Trypanosoma brucei | <0.03 | Highly potent |

| NEU-1953 | HepG2 | >30 | Safe at high concentrations |

| NEU-1953 | Human liver microsomes | <8.6 | Low clearance rate |

Medical Applications

Pharmaceutical Development

- Ongoing research explores the potential of this compound as a pharmaceutical agent. Its unique structure allows for modifications that can enhance its therapeutic effects, making it a candidate for drug development targeting various diseases.

Drug Design

- The compound's ability to interact with specific molecular targets suggests its utility in drug design. It can be optimized for better bioavailability and efficacy through structure-activity relationship studies.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is used as a building block for synthesizing specialty chemicals. Its versatility makes it suitable for producing polymers and other advanced materials.

Material Science

- The compound's properties lend themselves to applications in material science, where it can be employed in developing new materials with enhanced performance characteristics.

Case Study 1: Anticancer Activity

A study focused on the synthesis of piperazine-containing compounds highlighted the potential of this compound as an anticancer agent. The compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 2: Antimicrobial Properties

Research has also investigated the antimicrobial properties of this compound, particularly its efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibits moderate antibacterial activity, suggesting its potential application in treating bacterial infections.

Mécanisme D'action

The mechanism of action of Butyl 4-(4-methylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Butyl 4-(4-methyl-1-piperazinyl)benzoate

- Benzoic acid, 4-(4-methyl-1-piperazinyl)-, butyl ester

- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid

Uniqueness

Butyl 4-(4-methylpiperazin-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .

Activité Biologique

Overview

Butyl 4-(4-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula and a molecular weight of 276.37 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of various scientific studies.

The biological activity of this compound can be attributed to its interaction with specific biological targets. The compound is believed to interact with proteins involved in crucial cellular pathways, similar to other phenylpiperazine derivatives, which have been shown to target proteins like S100B. The mode of action can vary based on the biological context and environmental factors such as pH and temperature, which influence the efficacy and stability of the compound.

Antimicrobial Activity

Recent studies indicate that this compound exhibits promising antimicrobial properties. It has shown effectiveness against various bacterial strains, including Gram-positive bacteria. For instance, compounds with similar piperazine structures have demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| This compound | Staphylococcus aureus | 15.625 - 62.5 |

| Similar Piperazine Derivative | Enterococcus spp. | 62.5 - 125 |

| Ciprofloxacin | MRSA | 0.381 |

Anticancer Potential

In addition to its antimicrobial properties, this compound is being investigated for its anticancer potential. Research has highlighted its ability to inhibit certain cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For example, studies have shown that related compounds effectively inhibit the Axl kinase, which plays a role in tumor growth and metastasis .

Case Study: Inhibition of Axl Kinase

A study focusing on the structure-activity relationships (SARs) of Axl inhibitors revealed that modifications on the piperazine ring could enhance inhibitory activity against Axl kinase. The study reported IC50 values ranging from 9 to 15 nM for optimized compounds, suggesting that structural variations significantly impact biological activity .

Propriétés

IUPAC Name |

butyl 4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-4-13-20-16(19)14-5-7-15(8-6-14)18-11-9-17(2)10-12-18/h5-8H,3-4,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWIRNFCBIDNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.